molecular formula C10H16N2O2S2 B5355027 N-ethyl-N-(2-hydroxy-1-methylethyl)-2-(methylthio)-1,3-thiazole-4-carboxamide

N-ethyl-N-(2-hydroxy-1-methylethyl)-2-(methylthio)-1,3-thiazole-4-carboxamide

Cat. No.: B5355027
M. Wt: 260.4 g/mol
InChI Key: SQLRYRIDSPMTHK-UHFFFAOYSA-N
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Description

N-ethyl-N-(2-hydroxy-1-methylethyl)-2-(methylthio)-1,3-thiazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EHT 0202 and has been found to possess several unique properties that make it an interesting subject for scientific investigations.

Mechanism of Action

The mechanism of action of N-ethyl-N-(2-hydroxy-1-methylethyl)-2-(methylthio)-1,3-thiazole-4-carboxamide is not fully understood, but it is believed to involve the modulation of several key pathways involved in neuroprotection. This compound has been found to activate the Nrf2-ARE pathway, which is a key regulator of cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects that make it a promising compound for scientific research. This compound has been found to exhibit antioxidant and anti-inflammatory properties, which are important factors in neuroprotection.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-ethyl-N-(2-hydroxy-1-methylethyl)-2-(methylthio)-1,3-thiazole-4-carboxamide in lab experiments is its ability to exhibit significant neuroprotective effects at low concentrations. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for scientific research involving N-ethyl-N-(2-hydroxy-1-methylethyl)-2-(methylthio)-1,3-thiazole-4-carboxamide. One potential direction is the investigation of its potential applications in the treatment of other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Another potential direction is the development of novel formulations of this compound that can improve its solubility and bioavailability in vivo. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other pathways involved in neuroprotection.

Synthesis Methods

The synthesis of N-ethyl-N-(2-hydroxy-1-methylethyl)-2-(methylthio)-1,3-thiazole-4-carboxamide involves the reaction of ethyl isothiocyanate with 2-amino-2-methyl-1-propanol followed by the addition of 2-bromo-1-(methylthio)ethanone. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

N-ethyl-N-(2-hydroxy-1-methylethyl)-2-(methylthio)-1,3-thiazole-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of neuroprotection, where it has been found to exhibit significant protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

N-ethyl-N-(1-hydroxypropan-2-yl)-2-methylsulfanyl-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S2/c1-4-12(7(2)5-13)9(14)8-6-16-10(11-8)15-3/h6-7,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLRYRIDSPMTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)CO)C(=O)C1=CSC(=N1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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